N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide
Description
N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide is a propanamide derivative featuring a 3-hydroxypyrrolidine substituent on the amide nitrogen. This structural motif is critical for interactions in biological systems, making it a candidate for drug development, particularly in targeting enzymes or receptors sensitive to polar functional groups.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-[(3-hydroxypyrrolidin-3-yl)methyl]propanamide |
InChI |
InChI=1S/C8H16N2O2/c1-2-7(11)10-6-8(12)3-4-9-5-8/h9,12H,2-6H2,1H3,(H,10,11) |
InChI Key |
GFQJMHATLPWKED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1(CCNC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide typically involves the reaction of 3-hydroxypyrrolidine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The hydroxyl group and the amide functionality allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Analogues :
- TRPV1 Antagonists () : Compounds such as 2-(3-fluoro-4-(methylsulfonamido)phenyl)-N-substituted propanamides (e.g., compounds 20–24) share the propanamide backbone but incorporate pyridine or aryl sulfonamide groups. These are synthesized via fluorination, sulfonylation, and amidation reactions, achieving yields of 54–85% .
- Thiazole-Oxadiazole Derivatives () : Compounds like 7c–7f feature 1,3,4-oxadiazole and thiazole rings, synthesized with yields of 60–80%. Their structures emphasize heterocyclic diversity, contrasting with the target compound’s pyrrolidine focus .
- Pyrrolidine-Containing Propanamides (): N-[3-(Aminomethyl)phenyl]-3-[3-(methoxymethyl)pyrrolidin-1-yl]propanamide includes a methoxymethylpyrrolidine group, synthesized via multi-step functionalization. The hydroxyl group in the target compound replaces the methoxy group, altering electronic and steric properties .
Synthesis of Target Compound: While direct synthesis data for N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide is unavailable, analogous routes suggest amidation of 3-hydroxypyrrolidine precursors with propanoyl chloride under basic conditions, followed by purification via recrystallization.
Physical and Spectroscopic Properties
Table 1: Comparative Physicochemical Data
*Estimated based on molecular formula.
Notable Trends:
- Melting Points: Hydroxyl-containing analogs (e.g., 3-hydroxypyrrolidine) are expected to exhibit higher melting points than non-polar derivatives (e.g., methoxymethylpyrrolidine in ) due to hydrogen bonding .
- Spectroscopy : The target compound’s ¹H NMR would show distinct pyrrolidine proton signals (δ 1.5–3.5 ppm) and a hydroxyl resonance (δ 2.0–3.0 ppm, broad), differing from aromatic signals in fluorophenyl analogs (δ 6.5–8.0 ppm) .
Divergent Properties and Contradictions
- Solubility vs. Lipophilicity : The hydroxyl group in the target compound likely increases aqueous solubility compared to methylsulfonamido () or trifluoromethyl () groups, which enhance lipophilicity .
- Synthetic Complexity : Pyrrolidine functionalization () requires multi-step synthesis, whereas pyridine-based analogs () are more straightforward, reflecting trade-offs in synthetic accessibility .
Biological Activity
N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide, a compound characterized by its unique structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 172.22 g/mol. The compound features a hydroxyl group and a pyrrolidine moiety attached to a propanamide backbone, which is significant for its biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antagonistic Activity : Compounds similar to this compound have been studied for their antagonistic effects on various receptors, including the TRPV1 receptor, which is involved in pain sensation and thermoregulation. For instance, structural analogs have shown potent antagonism against capsaicin-induced activation of TRPV1, indicating potential analgesic properties .
- Pharmacodynamics : The interactions of this compound with biological targets are crucial for understanding its pharmacodynamics. Studies suggest that modifications to the compound can enhance its binding affinity and selectivity towards specific receptors, thereby improving its therapeutic efficacy .
- Synthesis and Derivatives : The synthesis of this compound typically involves multi-step organic reactions. Variations in synthetic pathways can lead to derivatives with altered biological activities or physicochemical properties, expanding the potential applications in drug development .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological profile:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Hydroxypyrrolidine moiety | Focus on propanamide structure enhances solubility |
| 3-Hydroxy-N-(pyrrolidin-2-ylmethyl)propanamide | Pyrrolidine ring at position 2 | Variation in ring position may affect receptor binding |
| N-(4-Hydroxypyrrolidin-4-yl)methylpropanamide | Hydroxyl group at position 4 | Different hydroxyl positioning alters biological effects |
This table highlights how structural variations can influence the biological activity of related compounds.
Case Studies
- Analgesic Activity : A study demonstrated that derivatives of this compound exhibited significant analgesic effects in rat models of neuropathic pain. These derivatives were found to be more potent than traditional analgesics, suggesting a promising avenue for pain management therapies .
- TRPV1 Antagonism : Research focusing on the TRPV1 antagonistic properties of similar compounds revealed that modifications to the hydroxyl group significantly enhanced binding affinity and selectivity for TRPV1 over other receptors. This specificity is crucial for minimizing side effects while maximizing therapeutic benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
